molecular formula C10H14O2 B592797 Tetrahydrolachnophyllum lactone CAS No. 56407-87-5

Tetrahydrolachnophyllum lactone

Cat. No.: B592797
CAS No.: 56407-87-5
M. Wt: 166.22
InChI Key: LNUHHJBOQMXWQP-UHFFFAOYSA-N
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Description

Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Hydroxyacids

    Reduction: Primary alcohols

    Substitution: Substituted lactones

Comparison with Similar Compounds

  • Artemisinin
  • Parthenolide
  • Costunolide
  • Cynaropicrin
  • Helenalin

These compounds share similar structural elements but differ in their specific biological activities and applications.

Properties

IUPAC Name

5-hex-2-ynyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUHHJBOQMXWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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